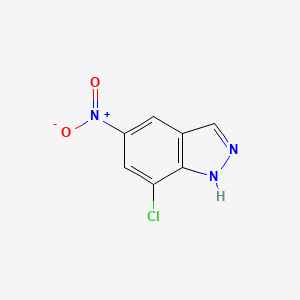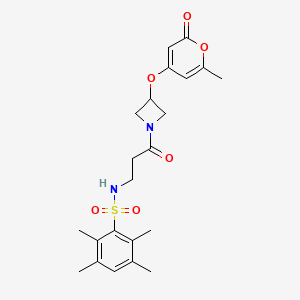![molecular formula C14H14FN3O3S B2645194 3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide CAS No. 2415574-08-0](/img/structure/B2645194.png)
3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as FMSP and is synthesized using a specific method. The purpose of
作用機序
FMSP works by binding to the active site of carbonic anhydrases, thereby preventing the enzyme from performing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. The exact mechanism of action of FMSP is still being investigated, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects
Studies have shown that FMSP can have a significant impact on the biochemical and physiological processes in the body. The compound has been found to decrease the activity of carbonic anhydrase in the eye, leading to a reduction in intraocular pressure. Additionally, FMSP has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using FMSP in lab experiments is its specificity for carbonic anhydrases. This specificity allows researchers to target specific enzymes and study their function in greater detail. However, one limitation of using FMSP is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of FMSP in scientific research. One area of interest is the development of FMSP-based drugs for the treatment of glaucoma and other diseases that involve the inhibition of carbonic anhydrases. Additionally, further studies are needed to fully understand the mechanism of action of FMSP and its potential as an anticancer agent. Finally, research into the toxicity of FMSP is needed to determine its safety for use in humans.
Conclusion
In conclusion, FMSP is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. The synthesis of FMSP involves a multistep process, and the compound has been found to inhibit the activity of carbonic anhydrases, leading to a variety of biochemical and physiological effects. While FMSP has several advantages for use in lab experiments, its potential toxicity must be carefully considered. There are several potential future directions for the use of FMSP in scientific research, including the development of FMSP-based drugs for the treatment of various diseases.
合成法
The synthesis of FMSP involves a multistep process that includes the reaction of 3-fluoro-5-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzylsulfonamide to produce the desired compound. The final product is then purified using recrystallization techniques to obtain a pure sample.
科学的研究の応用
FMSP has been found to have potential as a pharmacological agent due to its ability to inhibit the activity of certain enzymes, specifically carbonic anhydrases. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
3-fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-9-6-12(15)13(17-7-9)14(19)18-8-10-2-4-11(5-3-10)22(16,20)21/h2-7H,8H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGZPAFZZRIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

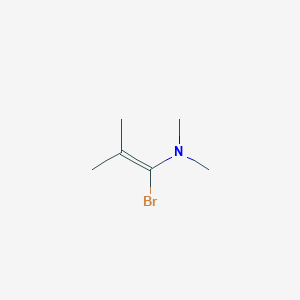
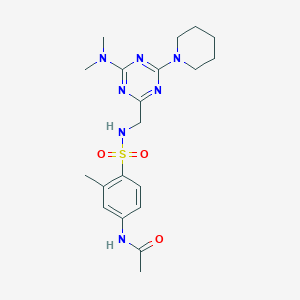
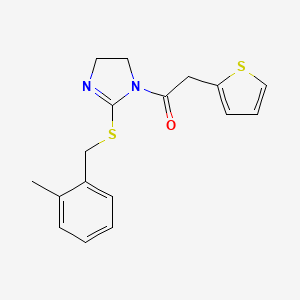
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)
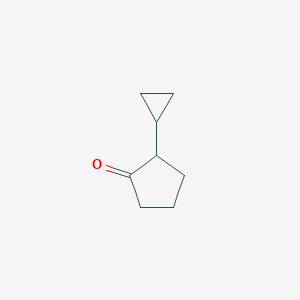

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)



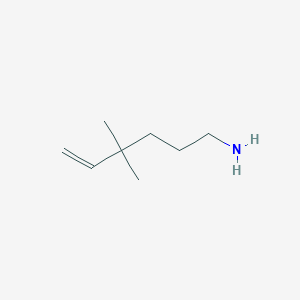
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)
